

Fluocinonide-d6: A Technical Guide to its Certificate of Analysis and Purity Assessment

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Compound of Interest

Compound Name: Fluocinonide-d6

Cat. No.: B12370699

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This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and the analytical methodologies used to assess the purity of **Fluocinonide-d6**. **Fluocinonide-d6** is the deuterated analog of Fluocinonide, a potent topical corticosteroid. The inclusion of deuterium atoms makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices. This document outlines the critical quality attributes of **Fluocinonide-d6** and the detailed experimental protocols for their verification.

Certificate of Analysis (CoA) - Representative Data

A Certificate of Analysis for **Fluocinonide-d6** provides a summary of its quality and purity, as determined by a battery of analytical tests. The following tables present typical data found on a CoA for this compound.

Table 1: General Information

Parameter	Specification
Product Name	Fluocinonide-d6
Chemical Name	(6 α ,11 β ,16 α)-21-(acetyloxy)-6,9-difluoro-11-hydroxy-16,17-[1-methylethylidenebis(oxy)]-pregna-1,4-diene-3,20-dione-d6
Molecular Formula	C ₂₆ H ₂₆ D ₆ F ₂ O ₇
Molecular Weight	500.55 g/mol
CAS Number	Not available (often specific to manufacturer)
Lot Number	FDN-D6-202501
Appearance	White to off-white powder

Table 2: Quality Control and Purity Assessment

Analytical Test	Method	Specification	Result
Chemical Purity	HPLC-UV	≥98.0%	99.5%
Isotopic Purity	LC-MS	≥99% Deuterium Incorporation	99.6%
Mass Identity	Mass Spectrometry	Conforms to structure	Conforms
Structural Confirmation	¹ H NMR, ¹³ C NMR	Conforms to structure	Conforms
Residual Solvents	GC-MS	Per USP <467>	Complies
Water Content	Karl Fischer	≤1.0%	0.2%

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of **Fluocinonide-d6** purity and identity. The following sections describe the protocols for the key analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method determines the chemical purity of **Fluocinonide-d6** by separating it from any non-deuterated impurities or degradation products.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).^[1]
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is commonly used. A typical starting point is a 55:45 (v/v) mixture of methanol and water.^{[2][3][4]} For mass spectrometry compatibility, a volatile buffer like formic acid can be used instead of phosphoric acid.^[5]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 238 nm.
- Injection Volume: 10 µL.
- Sample Preparation: Dissolve an accurately weighed amount of **Fluocinonide-d6** in the mobile phase or a suitable solvent like DMSO to a final concentration of approximately 0.5 mg/mL.
- Data Analysis: The purity is calculated based on the area percentage of the main peak corresponding to **Fluocinonide-d6** relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotopic Purity and Mass Identity

LC-MS is a powerful technique used to confirm the molecular weight of **Fluocinonide-d6** and to determine its isotopic enrichment.

- Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a time-of-flight or quadrupole mass analyzer).

- Chromatography: The HPLC conditions are similar to those described for chemical purity analysis, ensuring the use of MS-compatible mobile phases (e.g., with formic or acetic acid).
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used.
 - Scan Range: A full scan from m/z 100 to 1000 is performed to detect the parent ion and any potential impurities.
 - Data Analysis: The mass spectrum is analyzed to confirm the presence of the expected molecular ion peak for **Fluocinonide-d6**. Isotopic purity is assessed by comparing the peak intensity of the deuterated species to any residual non-deuterated Fluocinonide. The identification of impurities and degradation products can also be performed using this method.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

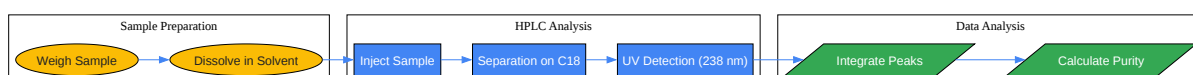
NMR spectroscopy provides detailed information about the molecular structure of **Fluocinonide-d6**, confirming the identity of the compound and the position of the deuterium labels.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$) are common solvents.
- Experiments:
 - 1H NMR: Confirms the absence of proton signals at the sites of deuteration and verifies the rest of the proton skeleton.
 - ^{13}C NMR: Provides information on the carbon framework of the molecule.
 - ^{19}F NMR: Can be used to analyze the fluorine atoms in the structure.

- Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra are compared with the expected structure of **Fluocinonide-d6** and with reference spectra of Fluocinonide to confirm its identity.

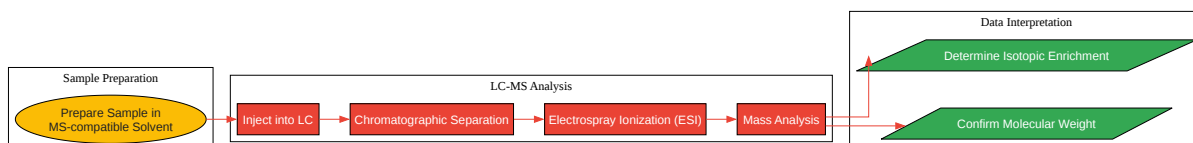
Visualizations

The following diagrams illustrate the experimental workflows for the purity assessment of **Fluocinonide-d6**.



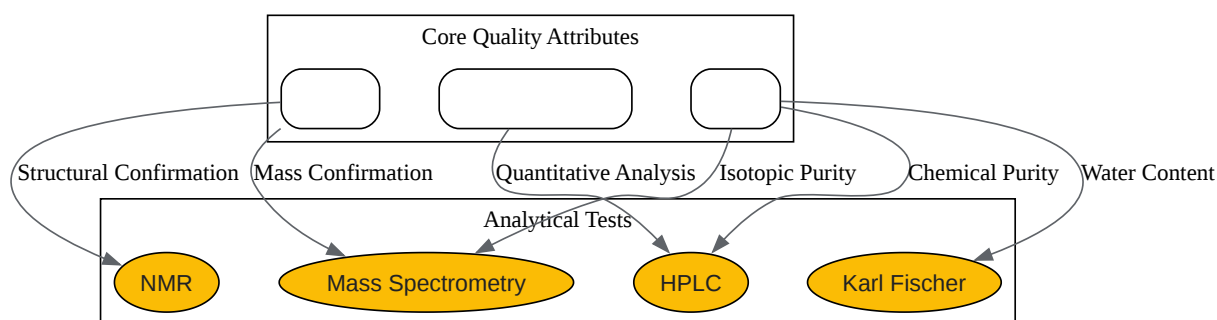
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Figure 1: HPLC Experimental Workflow.



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Figure 2: LC-MS Experimental Workflow.



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Figure 3: Purity Assessment Logic.

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